molecular formula C15H14N2O2 B11538561 N'-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide

Cat. No.: B11538561
M. Wt: 254.28 g/mol
InChI Key: IHARVZTYSPYJNI-MHWRWJLKSA-N
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Description

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide is a chemical compound with the following structural formula:

!Compound Structure)

This compound belongs to the class of Schiff base hydrazones. Schiff base hydrazones play a significant role in inorganic chemistry, readily forming stable complexes with transition metal ions. They have gained attention due to their potential as enzyme inhibitors and their pharmacological applications .

Preparation Methods

The synthetic route for N’-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide involves the condensation of 3-hydroxybenzaldehyde with 3-methylbenzohydrazide. The reaction proceeds as follows:

    Condensation Reaction:

Chemical Reactions Analysis

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide can undergo various reactions, including:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl ring can be replaced. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a ligand in coordination chemistry.

    Biology: Studying metal complexes and their biological activities.

    Medicine: Investigating potential enzyme inhibitors.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The exact mechanism by which N’-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide exerts its effects depends on its specific applications. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

While N’-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide is unique in its structure, similar compounds include other Schiff base hydrazones derived from different aldehydes and hydrazides.

Remember that this compound’s properties and applications may vary based on specific conditions and research contexts

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-methylbenzamide

InChI

InChI=1S/C15H14N2O2/c1-11-4-2-6-13(8-11)15(19)17-16-10-12-5-3-7-14(18)9-12/h2-10,18H,1H3,(H,17,19)/b16-10+

InChI Key

IHARVZTYSPYJNI-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC(=CC=C2)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

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